N,N-Diacetyl Des-5'-chloro-4-fluorobenzyl Mosapride is a chemical compound with significant relevance in pharmaceutical research. It is a derivative of Mosapride, which is primarily used as a gastroprokinetic agent. The compound's molecular formula is and it has a molecular weight of approximately 397.85 g/mol. This compound is classified under pharmaceutical metabolites and is often utilized in toxicological studies and drug development processes.
The compound can be sourced from various chemical suppliers, including LGC Standards and BenchChem, which provide it for research purposes. It falls under the category of pharmaceutical reference standards and is classified as a metabolite of Mosapride, indicating its role in metabolic pathways related to this drug.
The synthesis of N,N-Diacetyl Des-5'-chloro-4-fluorobenzyl Mosapride involves several steps typically used in organic chemistry for the modification of existing compounds. The process generally includes:
The synthesis may utilize various reagents and catalysts, including acetic anhydride for acetylation and chlorinating agents such as thionyl chloride. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
The molecular structure of N,N-Diacetyl Des-5'-chloro-4-fluorobenzyl Mosapride features:
O=C(C1=CC(Cl)=C(NC(C)=O)C=C1OCC)NCC(OCC2)CN2C(C)=O
InChI=1S/C18H25N3O5/c1-4-25-17-9-14(20-12(2)22)5-6-16(17)18(24)19-10-15-11-21(13(3)23)7-8-26-15/h5-6,9,15H,4,7-8,10-11H2,1-3H3,(H,19,24)(H,20,22)
N,N-Diacetyl Des-5'-chloro-4-fluorobenzyl Mosapride can participate in various chemical reactions due to its functional groups:
These reactions are typically conducted under controlled conditions to prevent side reactions and ensure high yields.
The mechanism of action of N,N-Diacetyl Des-5'-chloro-4-fluorobenzyl Mosapride primarily relates to its role as a gastroprokinetic agent. It enhances gastrointestinal motility by:
Data from pharmacological studies indicate that compounds like Mosapride act on specific receptors to modulate gut activity effectively.
N,N-Diacetyl Des-5'-chloro-4-fluorobenzyl Mosapride exhibits the following physical properties:
Key chemical properties include:
N,N-Diacetyl Des-5'-chloro-4-fluorobenzyl Mosapride is utilized in various scientific applications:
This compound serves as an essential tool for researchers investigating gastrointestinal pharmacology and related fields.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2